1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione
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Overview
Description
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with an ethyl group and a pyrimidin-2-yloxy group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions . The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using pyrimidine-2-ol and a suitable leaving group such as a halide . The final step involves the coupling of the pyrimidin-2-yloxy piperidine with the piperazine ring, which can be achieved using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidin-2-yloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The pyrimidin-2-yloxy group can interact with nucleic acids or proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione: Unique due to its combination of piperazine and pyrimidin-2-yloxy groups.
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidine: Lacks the piperazine ring, resulting in different chemical properties.
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrimidine: Contains a pyrimidine ring instead of a piperazine ring, altering its biological activity.
Properties
IUPAC Name |
1-ethyl-4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-19-9-10-21(14(23)13(19)22)16(24)20-8-3-5-12(11-20)25-15-17-6-4-7-18-15/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHFUUFYJAVACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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